molecular formula C18H18FN5O3 B5903094 [4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid

[4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid

Numéro de catalogue B5903094
Poids moléculaire: 371.4 g/mol
Clé InChI: AHPDDPGFWXOUSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(3-cyanopyrazin-2-yl)piperazin-1-yl](5-fluoro-2-methoxyphenyl)acetic acid, commonly known as CP-724714, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. CP-724714 is a member of the pyrazine family and has a molecular weight of 381.4 g/mol.

Mécanisme D'action

CP-724714 is a reversible inhibitor of EGFR and works by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. CP-724714 has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER4, which are also involved in cancer progression.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CP-724714 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CP-724714 is its specificity for EGFR and other receptor tyrosine kinases, which makes it a promising candidate for targeted therapy. However, one of the limitations of CP-724714 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. CP-724714 is also subject to metabolism and clearance by the liver, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the development of CP-724714 and other EGFR inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another area of focus is the identification of biomarkers that can predict response to EGFR inhibitors, which can help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of EGFR inhibitors in combination with other therapies, such as immune checkpoint inhibitors and PARP inhibitors, which may improve treatment outcomes for cancer patients.
Conclusion:
In conclusion, CP-724714 is a promising candidate for the treatment of cancer, particularly in the inhibition of the EGFR pathway. CP-724714 has been extensively studied for its potential in the treatment of various types of cancer, and has shown promising results in preclinical and clinical studies. However, further research is needed to optimize the efficacy and safety of CP-724714 and other EGFR inhibitors, and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

CP-724714 can be synthesized using a variety of methods, including the reaction of 3-cyanopyrazine-2-carboxylic acid with 1-(5-fluoro-2-methoxyphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Applications De Recherche Scientifique

CP-724714 has been extensively studied for its potential in the treatment of cancer, particularly in the inhibition of the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. CP-724714 has been shown to inhibit the activation of EGFR and downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Propriétés

IUPAC Name

2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-2-(5-fluoro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-27-15-3-2-12(19)10-13(15)16(18(25)26)23-6-8-24(9-7-23)17-14(11-20)21-4-5-22-17/h2-5,10,16H,6-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPDDPGFWXOUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.